molecular formula C21H23NO4S B2431192 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE CAS No. 1448063-15-7

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE

Cat. No.: B2431192
CAS No.: 1448063-15-7
M. Wt: 385.48
InChI Key: DWSKGKJXVIOYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE is a complex organic compound with a unique structure that includes a phenyl group, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE typically involves multiple steps. One common method includes the alkylation of 4-piperidinol with a suitable alkylating agent, followed by sulfonylation with phenylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone
  • 1,4-BIS(4-(2,3-DICHLOROPHENYL)PIPERAZIN-1-YL)BUTANE DIHYDROCHLORIDE
  • 4,4,4-Trifluoro-1-phenylbutane-1,3-dione

Uniqueness

1-[4-(BENZENESULFONYL)PIPERIDIN-1-YL]-4-PHENYLBUTANE-1,4-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a sulfonyl group and a piperidine ring allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-4-phenylbutane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4S/c23-20(17-7-3-1-4-8-17)11-12-21(24)22-15-13-19(14-16-22)27(25,26)18-9-5-2-6-10-18/h1-10,19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWSKGKJXVIOYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.